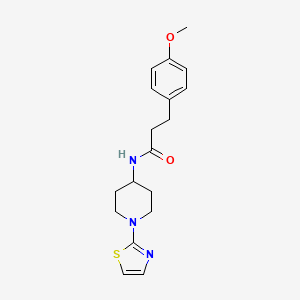

3-(4-methoxyphenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-methoxyphenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide, also known as TAK-659, is a small molecule drug that is currently being investigated for its potential therapeutic applications in the treatment of various types of cancer and autoimmune disorders.

Aplicaciones Científicas De Investigación

Antioxidant and Anticancer Activity

Research into novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share a structural resemblance to the chemical , has indicated significant antioxidant and anticancer activities. These derivatives, incorporating various moieties such as semicarbazide and thiosemicarbazide, demonstrated antioxidant activity superior to ascorbic acid in some cases. Their anticancer efficacy was particularly notable against human glioblastoma and triple-negative breast cancer cell lines, suggesting potential applications in cancer therapy (Tumosienė et al., 2020).

Synthesis of Benzodifuranyl and Related Compounds for Analgesic and Anti-inflammatory Uses

The synthesis of novel compounds derived from visnaginone and khellinone, which also contain elements structurally similar to the query chemical, has shown promising results as analgesic and anti-inflammatory agents. These compounds, including various heterocyclic structures, exhibited significant COX-2 inhibitory activity, with some derivatives offering substantial analgesic and anti-inflammatory effects comparable to standard drugs (Abu‐Hashem et al., 2020).

Chemoprevention of Breast Cancer

Arzoxifene, a compound structurally related to the one inquired, acts as a selective estrogen receptor modulator (SERM), showing potent estrogen antagonistic effects in mammary and uterine tissue. Its efficacy in preventing mammary cancer in rat models, without the uterotrophic effects associated with tamoxifen, points to potential applications in breast cancer chemoprevention (Suh et al., 2001).

Antimicrobial Activity

Another area of application is in the development of compounds with selective antimicrobial effects. For instance, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) was found to selectively target bacterial persisters, a major challenge in antibiotic resistance, without affecting normal antibiotic-sensitive cells. This suggests a novel approach to managing bacterial infections by eradicating hard-to-treat persisters (Kim et al., 2011).

Aromatase Inhibition for Cancer Treatment

Compounds with structures akin to 3-(4-methoxyphenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide have been explored for their potential as aromatase inhibitors. These inhibitors play a critical role in the treatment of hormone-dependent cancers by reducing estrogen production. Research on derivatives showing stronger inhibition of human placental aromatase than aminoglutethimide suggests potential applications in cancer therapy (Hartmann & Batzl, 1986).

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-23-16-5-2-14(3-6-16)4-7-17(22)20-15-8-11-21(12-9-15)18-19-10-13-24-18/h2-3,5-6,10,13,15H,4,7-9,11-12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEURSCFJABFGDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2CCN(CC2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2877036.png)

![3-ethyl-N-(4-isopropylphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2877038.png)

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2877039.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2877040.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2877043.png)

![1-{4-Cyano-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B2877044.png)

![4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride](/img/structure/B2877045.png)

![6-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2877052.png)